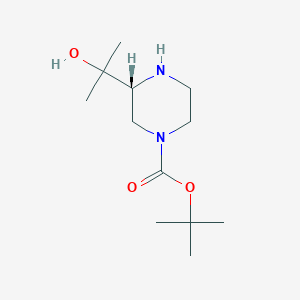
tert-Butyl (R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperazine ring, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
- tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
- tert-Butyl ®-3-(2-hydroxypropan-2-yl)morpholine-1-carboxylate
Uniqueness
tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties
Biological Activity
tert-Butyl (R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate, also known by its CAS number 71058767, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 228.33 g/mol
- InChI Key : YQXKZUMHMXKQKX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may function as an enzyme inhibitor, potentially affecting metabolic pathways involved in various diseases.
Biological Activities
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against Gram-positive bacteria, including strains resistant to methicillin such as Staphylococcus aureus. In a study, it was reported that derivatives of piperazine compounds showed effective inhibition with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .
- Neuropharmacological Effects :
-
Anti-inflammatory Properties :
- There is emerging evidence that piperazine derivatives can exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
WIJLRICBZZPWCR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















